
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is a complex organic compound with a molecular formula of C18H22BrN3·HCl. This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pyridine ring through an amino linkage. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride typically involves a multi-step process. One common method includes the bromination of alpha-methylbenzylamine, followed by the reaction with 2-(dimethylamino)ethylamine and pyridine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of de-brominated compounds.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine maleate
- 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine sulfate
Uniqueness
Compared to similar compounds, 2-((p-Bromo-alpha-methylbenzyl)(2-(dimethylamino)ethyl)amino)pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for certain applications in biological research and industrial processes.
Propiedades
Número CAS |
94822-86-3 |
|---|---|
Fórmula molecular |
C17H23BrClN3 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
N'-[1-(4-bromophenyl)ethyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H22BrN3.ClH/c1-14(15-7-9-16(18)10-8-15)21(13-12-20(2)3)17-6-4-5-11-19-17;/h4-11,14H,12-13H2,1-3H3;1H |
Clave InChI |
YPQYRDWFKSECRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)N(CCN(C)C)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)

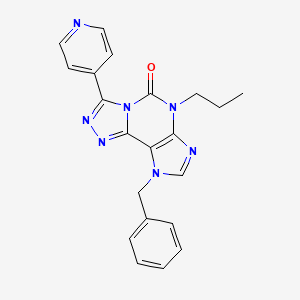

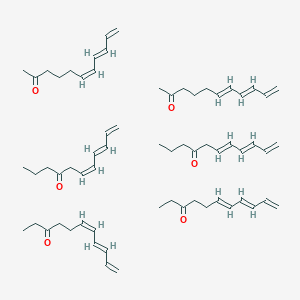
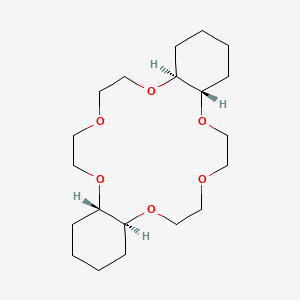

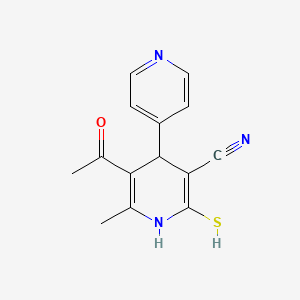


![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
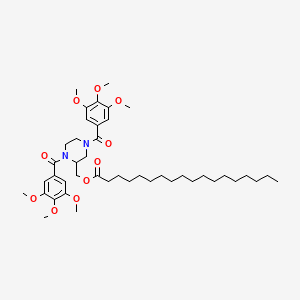
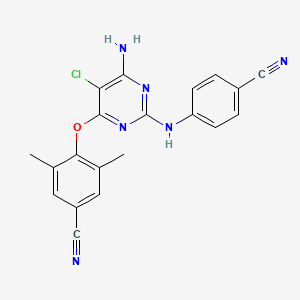
![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)
